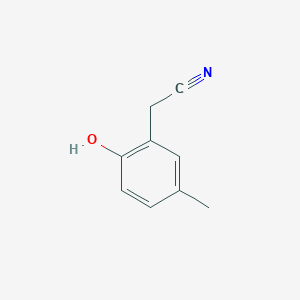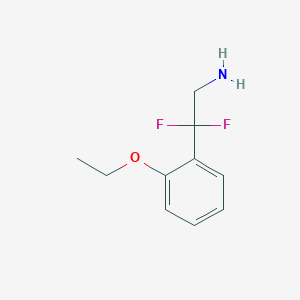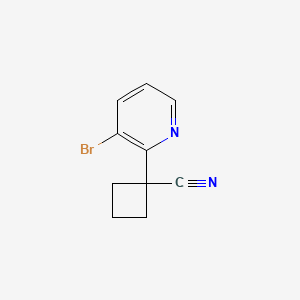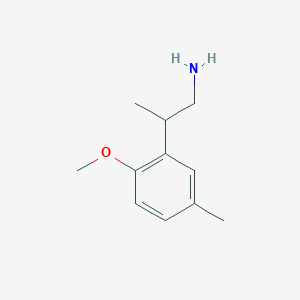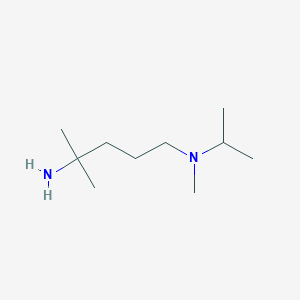
3-(3-Ethoxy-4-methoxybenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxy-4-methoxybenzyl)azetidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an ethoxy and a methoxy group attached to a benzyl moiety, which is further connected to the azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the most efficient methods to synthesize azetidines, including 3-(3-Ethoxy-4-methoxybenzyl)azetidine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The reaction conditions typically require UV light to initiate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aza Paternò–Büchi reaction. This method is favored due to its efficiency in producing functionalized azetidines.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethoxy-4-methoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3-(3-Ethoxy-4-methoxybenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxy-4-methoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The pathways involved often include the cleavage of the N–C bond in the azetidine ring, leading to the formation of reactive intermediates that can exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Methoxybenzyl)oxy]azetidine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Methylphenoxy)azetidine: Contains a methylphenoxy group instead of the ethoxy-methoxybenzyl group.
Uniqueness
3-(3-Ethoxy-4-methoxybenzyl)azetidine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to other azetidine derivatives .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-[(3-ethoxy-4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15-2)6-11-8-14-9-11/h4-5,7,11,14H,3,6,8-9H2,1-2H3 |
Clé InChI |
KMWLTMVWHQUHNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC2CNC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


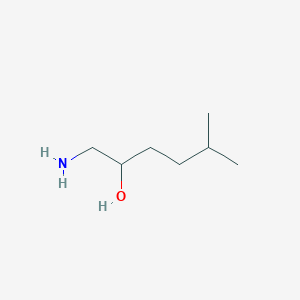


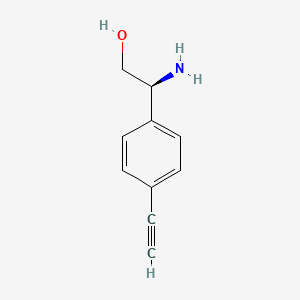

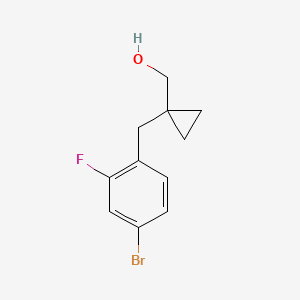
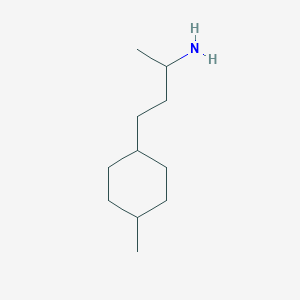
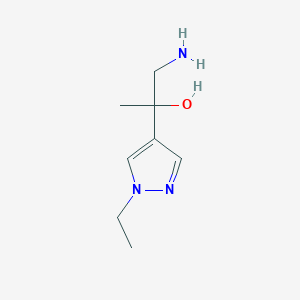
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)
